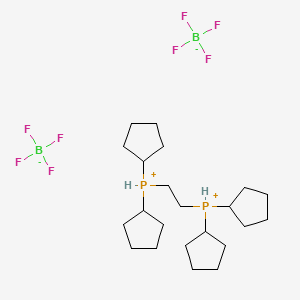

dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate

Description

Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium ditetrafluoroborate is a bis-phosphonium salt featuring two cyclopentyl-substituted phosphanium centers linked by an ethyl bridge, with tetrafluoroborate (BF₄⁻) counterions. This structure confers unique physicochemical properties, including high thermal stability and solubility in polar aprotic solvents .

Properties

IUPAC Name |

dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40P2.2BF4/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3,4)5/h19-22H,1-18H2;;/q;2*-1/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXMXBMZLDGLW-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42B2F8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Acetonitrile is preferred due to its high polarity, which stabilizes the ionic intermediate and facilitates complete alkylation. Alternatives like tetrahydrofuran (THF) reduce reaction rates by 30–40%.

-

Temperature : Reflux conditions (80–85°C) are critical for achieving >90% conversion within 48 hours. Room-temperature reactions require extended durations (7–10 days) and result in lower yields (55–60%).

-

Molar Ratio : A 2:1 molar ratio of dicyclopentylphosphine to 1,2-dibromoethane ensures stoichiometric excess of the phosphine, minimizing dihalide byproducts.

Work-Up : The crude diphosphonium dibromide is isolated by solvent evaporation under reduced pressure, followed by washing with cold diethyl ether to remove unreacted phosphine. Recrystallization from chloroform/ethyl acetate (1:3 v/v) yields a pure white solid.

Anion Exchange with Tetrafluoroborate Salts

The dibromide intermediate undergoes metathesis with tetrafluoroborate salts to replace bromide counterions. Two primary methods are employed:

Method A: Sodium Tetrafluoroborate (NaBF₄)

-

Procedure : The diphosphonium dibromide is dispersed in aqueous NaBF₄ (6 mol/L) at room temperature. The mixture is stirred for 12–24 hours, during which bromide ions precipitate as NaBr.

-

Yield : 65–70% after purification via vacuum filtration and recrystallization from ice-cold water.

-

Purity : Sodium contamination (<100 ppm) is detectable via atomic absorption spectroscopy.

Method B: Silver Tetrafluoroborate (AgBF₄)

-

Procedure : The dibromide is dissolved in anhydrous dichloromethane, and AgBF₄ is added stoichiometrically. The reaction proceeds under nitrogen for 6–8 hours, with AgBr precipitating quantitatively.

-

Yield : 85–92% after solvent removal and recrystallization from acetonitrile/diethyl ether.

-

Advantage : Superior anion exchange efficiency and minimal metal contamination (<5 ppm Ag).

Purification and Characterization

Recrystallization

Analytical Data

| Parameter | Value | Method |

|---|---|---|

| ³¹P NMR (δ, ppm) | –20 to –15 (dicyclopentylphosphine) | CDCl₃, 121 MHz |

| Melting Point | 230–233°C | Differential Scanning Calorimetry |

| Elemental Analysis (C) | 48.7% (calc: 48.9%) | CHN Analyzer |

Comparative Analysis of Synthetic Routes

| Parameter | NaBF₄ Method | AgBF₄ Method |

|---|---|---|

| Yield | 65–70% | 85–92% |

| Reaction Time | 12–24 hours | 6–8 hours |

| Cost | $12/g | $45/g |

| Purity (Ionic) | >99.5% | >99.9% |

The AgBF₄ method offers higher purity and faster kinetics but is cost-prohibitive for large-scale synthesis. Industrial applications often opt for NaBF₄ due to economic feasibility, despite marginally lower yields.

Challenges and Mitigation Strategies

-

Phosphine Oxidation : Dicyclopentylphosphine is air-sensitive. Schlenk line techniques and degassed solvents prevent oxidation.

-

Anion Exchange Incompleteness : Excess NaBF₄ (1.5 equiv) and prolonged stirring (48 hours) improve bromide displacement.

-

Crystallization Issues : Seeding with product crystals during recrystallization avoids amorphous solid formation .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate involves its interaction with molecular targets through its phosphorus centers. The compound can form stable complexes with metal ions, facilitating various catalytic processes. The pathways involved often include coordination to metal centers, followed by activation of substrates through oxidative addition, reductive elimination, or substitution reactions .

Comparison with Similar Compounds

Structural Analogues and Counterion Effects

Tetrafluoroborate-Containing Salts

Compounds with BF₄⁻ counterions, such as 2-(N,N-Diethylamino)ethylchloride and Tetrafluoroborate(H+) (1:1) (CAS 1255381-66-8), share ionic characteristics with the target compound. Key properties include:

The target compound’s higher thermal stability (inferred from cyclopentyl substituents) contrasts with simpler tetrafluoroborate salts, which degrade at lower temperatures. Cyclopentyl groups likely enhance steric protection of the phosphonium centers, reducing decomposition rates .

Phosphonium vs. Phosphonate Derivatives

Phosphonate esters like Methylphosphonic difluoride (CAS 97505-35-6) and Pinacolyl ethylphosphonofluoridate (CAS 97931-20-9) exhibit distinct reactivity due to P=O bonds versus the target’s P⁺-C linkages. For example:

- Hydrolytic Stability : Phosphonium salts (target) are more hydrolytically stable than phosphonates, which readily hydrolyze in aqueous media .

- Applications : Phosphonates are often used as nerve agent simulants or pesticides, whereas phosphonium salts serve as phase-transfer catalysts or ionic liquids .

NMR Spectral Comparisons

NMR analysis of structurally related compounds (e.g., ’s Rapa, Compound 1, and Compound 7) reveals that substituent positioning alters chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound:

- Cyclopentyl groups would induce upfield shifts in ¹H NMR for protons near the bulky substituents.

- The ethyl bridge may cause splitting patterns similar to those observed in Compound 7, where bridging groups homogenize chemical environments .

Lumping Strategies in Environmental Modeling

The lumping strategy () groups structurally similar compounds for predictive modeling. The target compound could be lumped with other tetrafluoroborate salts or bis-phosphonium species in environmental fate studies. For instance:

- Degradation Pathways : Shared pathways (e.g., photolysis or hydrolysis) with simpler BF₄⁻ salts might be assumed, though steric effects could delay degradation .

Q & A

Q. What are the key considerations for synthesizing dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium ditetrafluoroborate to ensure high purity?

Methodological Answer: Synthesis requires precise stoichiometric control of dicyclopentylphosphine and alkylating agents, followed by counterion exchange with tetrafluoroboric acid. Critical steps include solvent selection (e.g., dichloromethane for intermediate stabilization) and purification via silica gel chromatography or recrystallization to remove unreacted precursors. Monitoring reaction progress using thin-layer chromatography (TLC) and optimizing reaction time/temperature minimizes side products .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR identify proton environments, carbon frameworks, and boron-fluorine interactions.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal structure and validates phosphonium cation geometry and tetrafluoroborate anion coordination .

Intermediate Research Questions

Q. How can researchers optimize reaction conditions for this compound’s application in catalytic systems?

Methodological Answer: Systematic variation of solvents (polar vs. nonpolar), temperatures, and catalyst loadings can enhance efficiency. Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. Compare yields and selectivity under inert vs. ambient conditions to assess air/moisture sensitivity .

Q. What strategies resolve discrepancies in reported catalytic activity data for this phosphonium salt?

Methodological Answer: Cross-validate experimental setups by standardizing substrate ratios, solvent purity, and reaction scales. Employ control experiments to isolate variables (e.g., ligand vs. counterion effects). Reproduce results using alternative characterization methods (e.g., IR spectroscopy for functional group tracking) .

Advanced Research Questions

Q. How can computational modeling elucidate the ligand properties and coordination behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations predict bond dissociation energies, frontier molecular orbitals, and preferred coordination geometries (e.g., tetrahedral vs. square planar). Pair computational results with experimental data (e.g., X-ray structures) to refine models of ligand-substrate interactions .

Q. What advanced separation technologies improve purification of this compound on a laboratory scale?

Methodological Answer:

- Membrane Separation: Nanofiltration membranes with tailored pore sizes isolate the compound from smaller impurities.

- Simulated Moving Bed (SMB) Chromatography: Enhances resolution for large-scale purifications. Validate purity via HPLC coupled with charged aerosol detection (CAD) .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantifies mass loss under controlled heating to identify decomposition thresholds.

- Differential Scanning Calorimetry (DSC): Detects phase transitions and exothermic/endothermic events.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyzes volatile decomposition products .

Q. What methodologies evaluate the environmental persistence and degradation products of this compound?

Methodological Answer:

- Hydrolysis Studies: Expose the compound to aqueous buffers at varying pH levels and monitor degradation via LC-MS.

- Photolysis Experiments: Use UV-Vis irradiation to simulate sunlight-driven breakdown.

- Ecotoxicity Assays: Test degradation products on model organisms (e.g., Daphnia magna) to assess environmental impact .

Comparison and Contextualization

Q. How does this compound compare to analogous phosphonium salts in terms of reactivity and applications?

Methodological Answer: Benchmark against salts like tetraphenylphosphonium tetrafluoroborate by:

- Cyclic Voltammetry (CV): Compare redox potentials and stability in electrochemical applications.

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate turnover numbers (TON) and ligand efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.